Dbd-cocl
Overview
Description
The compound 4-(N-chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulf onyl-2,1,3-benzoxadiazole, referred to as DBD-COCl, is a fluorogenic reagent used for derivatization of certain beta-blockers such as propranolol, metoprolol, and atenolol . The reaction with these beta-blockers yields amide compounds through a reaction with the secondary amino group of the beta-blockers. The derivatization process is rapid, occurring within 5 minutes, and does not require a catalyst. The resulting derivatives are stable and can be enantiomerically separated using cellulose chiral columns in reversed-phase mode, with the S-enantiomers eluting before the R-enantiomers .
Synthesis Analysis
DBD-COCl exhibits high reactivity, allowing for quick derivatization of beta-blockers under mild conditions. The synthesis of DBD-COCl derivatives of beta-blockers is efficient, with the reaction being completed swiftly without the need for additional catalysts. This suggests that DBD-COCl could be a valuable reagent for the synthesis of other compounds that contain secondary amino groups .
Molecular Structure Analysis
The molecular structure of DBD-COCl derivatives is characterized by the formation of amide compounds when reacted with beta-blockers. The derivatives are stable and can be separated enantiomerically, indicating that the molecular structure of DBD-COCl allows for specific interactions with chiral stationary phases used in chromatography .
Chemical Reactions Analysis
DBD-COCl reacts with beta-blockers to form stable amide derivatives. The reaction is highly specific to the secondary amino group present in the beta-blockers, and the derivatives can be separated based on their chirality. This specificity and stability of the reaction products make DBD-COCl a useful reagent for the sensitive detection of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBD-COCl derivatives, such as their stability and reactivity, facilitate their use in enantiomeric separation and detection. The derivatives have been shown to be stable at 4 degrees Celsius for up to a week, and their detection limits are in the femtomole range, demonstrating the sensitivity of the derivatization method .
Scientific Research Applications
Plasma-based Conversion of CO2
CO2 Conversion Using DBD Plasma : DBD technology shows promise for CO2 conversion, but more research is needed to understand the mechanisms and improve capabilities (Bogaerts, Kozák, Van Laer, & Snoeckx, 2015).
DBD Plasma for CO2 Splitting : Experiments in DBD plasma demonstrate its effectiveness in splitting CO2 into CO and O2, with discharge gap and specific energy input being significant factors (Aerts, Somers, & Bogaerts, 2015).
DBD Reactor for CO2 Decomposition : Different dielectric barrier materials in a DBD reactor can significantly impact CO2 decomposition efficiency (Li, Yamaguchi, Yin, Tang, & Sato, 2004).
Environmental Applications
Removal of VOCs : DBD reactors are effective in removing volatile organic compounds (VOCs) from environments, with factors like peak voltage and gas flow speed influencing efficiency (Liang, Jiang, Zhang, Wu, Zhang, & Yang, 2015).
DBD in Water Treatment : DBD systems are used for removing contaminants like paracetamol from water, with the removal efficiency influenced by factors like nitrite ion presence (Pan & Qiao, 2019).
Soil Remediation : DBD plasma has potential in remediating soils contaminated by non-aqueous phase liquids, showing high efficiency in removing pollutants (Aggelopoulos, Svarnas, Klapa, & Tsakiroglou, 2015).
properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIIBGUHMHXMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935378 | |
Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dbd-cocl | |
CAS RN |
156153-43-4 | |
Record name | 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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